molecular formula C7H8ClNS B13533558 2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine

2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine

Cat. No.: B13533558
M. Wt: 173.66 g/mol
InChI Key: SXPKSNZVGKCOSU-UHFFFAOYSA-N
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Description

2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine is a chemical compound that features a cyclopropane ring substituted with a 4-chlorothiophene group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable thiophene derivative followed by chlorination and amination steps. One common method involves the reaction of 4-chlorothiophene with cyclopropanecarboxylic acid, followed by reduction and amination to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorothiophen-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-(4-chlorothiophen-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H8ClNS/c8-4-1-7(10-3-4)5-2-6(5)9/h1,3,5-6H,2,9H2

InChI Key

SXPKSNZVGKCOSU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=CS2)Cl

Origin of Product

United States

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